molecular formula C16H16ClNO3S2 B2821206 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2034287-45-9

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2821206
CAS No.: 2034287-45-9
M. Wt: 369.88
InChI Key: VNJQDWJWFZGRLY-UHFFFAOYSA-N
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Description

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one is a fascinating synthetic compound with significant interest in both research and industrial applications. This molecule features a unique structure with a chlorinated thieno-pyridine core and a phenylsulfonyl propanone moiety, making it suitable for diverse chemical reactions and biological investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the construction of the thieno[3,2-c]pyridine ring. Key intermediates involve the use of chlorinated aromatic compounds and sulfur-containing reagents. A well-known approach involves cyclization of 2-chloro-3-nitropyridine with thiophenol derivatives under acidic or basic conditions.

Industrial Production Methods: Industrially, large-scale synthesis often employs automated systems for high-throughput screening and production. Reactions are optimized for yield and purity, employing robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one is reactive under various conditions:

  • Oxidation: Reacts with oxidizing agents like KMnO4 to form sulfoxides or sulfones.

  • Reduction: Can undergo reduction with reagents like NaBH4, leading to the formation of alcohols or amines.

  • Substitution: Electrophilic aromatic substitution with reagents like halogens or nitrating agents to yield halogenated or nitro derivatives.

Common Reagents and Conditions: Typical reactions use solvents like dichloromethane, ethanol, or acetonitrile under controlled temperatures ranging from -10°C to 100°C, often in the presence of catalysts such as Pd/C or FeCl3.

Major Products:

  • Sulfoxides from oxidation

  • Secondary alcohols from reduction

  • Halogenated compounds from substitution reactions

Scientific Research Applications

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one is used extensively in:

  • Chemistry: As a building block for more complex organic molecules.

  • Biology: To study enzyme inhibition or receptor binding.

  • Medicine: Investigation as a potential therapeutic agent for targeting specific pathways in diseases like cancer.

  • Industry: Utilized in developing new materials with specific chemical properties.

Mechanism of Action

The compound acts by interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action often involves binding to active sites, altering the conformation of macromolecules, or interfering with signaling pathways. For example, it may inhibit enzymes by covalently modifying active site residues.

Comparison with Similar Compounds

Similar compounds include:

  • 1-(2-chloro-4-phenylthieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one: Similar structure with a different substitution pattern.

  • 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one: Lacks the chloro substituent.

Compared to these, 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one offers unique reactivity due to the presence of the chloro group, which influences its electronic and steric properties, making it a versatile tool in synthesis and research.

There you go, an in-depth look at this intriguing compound. Fascinating, right?

Biological Activity

The compound 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN2O3SC_{15}H_{14}ClN_{2}O_{3}S, with a molecular weight of approximately 334.77 g/mol. The structure features a thieno[3,2-c]pyridine core, which is known for its diverse biological activities, and a phenylsulfonyl group that may enhance its pharmacological profile.

Biological Activity Overview

Research into the biological activity of this compound reveals several important effects:

  • Antiproliferative Effects : Similar compounds have demonstrated antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of thieno[3,2-c]pyridine can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that may involve apoptosis or cell cycle arrest .
  • Neuropharmacological Activity : Compounds with structural similarities to this molecule have been identified as positive allosteric modulators of AMPA receptors, which are critical in synaptic transmission and plasticity. This suggests a potential role in enhancing cognitive functions without the excitotoxic effects associated with direct agonists .
  • Smooth Muscle Relaxation : Investigations into structurally related molecules indicate that they may affect smooth muscle contractility by modulating calcium influx and activating cAMP-dependent pathways. This could have implications for treating conditions involving smooth muscle hyperactivity .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : The compound may inhibit calcium influx through voltage-dependent calcium channels, leading to reduced intracellular calcium levels and subsequent muscle relaxation.
  • cAMP Pathway Activation : By activating protein kinase A (PKA) pathways, the compound may further influence smooth muscle tone and neurotransmitter release.
  • Receptor Modulation : As an allosteric modulator of AMPA receptors, it could enhance glutamatergic signaling in the central nervous system.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profiles of this compound:

  • Anticancer Studies : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values indicating effective inhibition of cell proliferation in breast cancer models .
  • Neuropharmacological Research : Experimental data from microdialysis studies suggest that related compounds can cross the blood-brain barrier and increase neurotransmitter levels such as acetylcholine and serotonin in specific brain regions .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:

Compound NameMolecular FormulaKey ActivityReference
Compound AC15H14ClN2O3SAntiproliferative
Compound BC14H10ClF2NOSSmooth Muscle Relaxation
Compound CC13H13ClN2O2SNeuropharmacological Effects

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S2/c17-15-10-12-11-18(8-6-14(12)22-15)16(19)7-9-23(20,21)13-4-2-1-3-5-13/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJQDWJWFZGRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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